Bepotastine - 125602-71-3

Bepotastine

Catalog Number: EVT-261728
CAS Number: 125602-71-3
Molecular Formula: C21H25ClN2O3
Molecular Weight: 388.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bepotastine besilate is a second-generation histamine H1 receptor antagonist. [] It was developed in Japan and is classified as a non-sedating antihistamine. [, ] Bepotastine has been studied for its anti-allergic effects and has potential applications in allergy research and the development of new treatments for allergic diseases. []

Future Directions
  • Investigating the impact of Bepotastine on cognitive function and psychomotor performance: While considered non-sedating, more research is needed to fully understand the effects of long-term Bepotastine use on cognitive and psychomotor function, particularly in comparison to other antihistamines. []

Bepotastine Besilate

    Compound Description: Bepotastine besilate is the besylate salt form of Bepotastine. It is a second-generation antihistamine commonly used to treat allergic conjunctivitis and, in some countries, allergic rhinitis and urticaria. Bepotastine besilate exhibits high oral absorption and negligible distribution into the brain, making it a non-sedating antihistamine option .

    Relevance: Bepotastine besilate is the salt form of Bepotastine, formed by reacting Bepotastine with Benzenesulfonic acid . It is the most common formulation of Bepotastine used clinically.

Bepotastine Salicylate

    Compound Description: Bepotastine salicylate is the salicylate salt form of Bepotastine. Research suggests that it exhibits improved solubility compared to Bepotastine, while maintaining similar negligible hygroscopicity and a slightly higher melting point compared to Bepotastine besilate . In vivo studies demonstrated bioequivalence to the commercial Bepotastine besilate formulation in beagle dogs .

Bepotastine Nicotinate

    Compound Description: Bepotastine nicotinate is the nicotinate salt form of Bepotastine. It demonstrates superior solubility across a range of pH levels compared to both the salicylate and besilate salts . Like Bepotastine salicylate, it exhibits stability under heat, light, and in water. Studies in beagle dogs demonstrated bioequivalence to the commercial Bepotastine besilate formulation in terms of AUC and Cmax .

Bepotastine Calcium

    Compound Description: Bepotastine calcium is the calcium salt of Bepotastine. It exists as a crystalline hydrate and has been investigated for its potential as a non-hygroscopic and optically stable form of Bepotastine .

(RS)-Bepotastine l-menthyl ester

    Compound Description: (RS)-Bepotastine l-menthyl ester is a key intermediate in the synthesis of Bepotastine . It exists as a racemic mixture due to the chiral center in the Bepotastine molecule.

(S)-Bepotastine l-menthyl ester

    Compound Description: (S)-Bepotastine l-menthyl ester is the enantiomerically pure form of Bepotastine l-menthyl ester. It is obtained by resolving the racemic mixture using a resolving agent like N-benzyloxycarbonyl-L-aspartic acid . This chiral resolution step is crucial for obtaining enantiomerically pure Bepotastine.

Bepotastine p-toluenesulfonate

    Compound Description: Bepotastine p-toluenesulfonate is a crystalline form of Bepotastine, formed by reacting Bepotastine with p-toluenesulfonic acid in specific organic solvents. This salt demonstrates non-hygroscopic properties and enhanced optical stability .

Source and Classification

Bepotastine is classified under the category of antihistamines, specifically as a second-generation antihistamine. Unlike first-generation antihistamines, it is less likely to cause sedation due to its limited ability to cross the blood-brain barrier. The compound is synthesized from various chemical precursors, including chiral alcohols and piperidine derivatives.

Synthesis Analysis

Methods and Technical Details

The synthesis of bepotastine has been explored through various methods, focusing on achieving high optical purity and yield. Notable approaches include:

  1. Chiral Resolution: The synthesis often begins with the resolution of racemic mixtures using chiral acids such as tartaric acid to obtain the desired enantiomer.
  2. Use of Alcohol Dehydrogenase: Recent advancements have utilized engineered alcohol dehydrogenases to enhance the synthesis of key intermediates, resulting in significant improvements in yield and enantiomeric excess .
  3. Solvent Systems: Improved solvent systems have been developed to streamline the isolation process, enhancing both efficiency and safety by avoiding toxic solvents .

The synthesis can involve multiple steps including alkylation, reduction, and recrystallization to achieve the final product in high purity.

Molecular Structure Analysis

Structure and Data

Bepotastine has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₁₈ClN₃O
  • Molecular Weight: 317.81 g/mol
  • Structure: The compound features a piperidine ring attached to a chlorophenyl group and a pyridine moiety, contributing to its pharmacological properties.

The stereochemical configuration is crucial for its activity, with the (S) enantiomer being responsible for its therapeutic effects.

Chemical Reactions Analysis

Reactions and Technical Details

Bepotastine undergoes various chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: Key reactions involve nucleophilic substitution where piperidine derivatives react with activated halides.
  2. Reduction Reactions: Reduction processes are employed to convert ketones into alcohols, particularly in the formation of intermediates .
  3. Recrystallization: This is used to purify the besilate salt form of bepotastine, ensuring high optical purity suitable for pharmaceutical applications.

Each reaction step must be carefully controlled to maintain yield and purity.

Mechanism of Action

Process and Data

Bepotastine acts primarily as an H1 receptor antagonist. Its mechanism involves:

  • Blocking Histamine Binding: By binding to H1 receptors on target cells, bepotastine prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergic reactions.
  • Anti-inflammatory Effects: In addition to blocking histamine action, bepotastine may exhibit anti-inflammatory properties that contribute to its efficacy in treating allergic conjunctivitis.

Clinical studies have demonstrated its effectiveness in reducing symptoms such as itching and redness associated with allergies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bepotastine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; insoluble in water.
  • Stability: The compound shows stability under standard storage conditions but may degrade under extreme pH or temperature conditions .

These properties are essential for formulation into eye drops or other delivery systems.

Applications

Scientific Uses

Bepotastine is primarily used in ophthalmology for:

  • Treatment of Allergic Conjunctivitis: It effectively reduces ocular itching, redness, and swelling caused by allergic reactions.
  • Research Applications: Bepotastine serves as a model compound in studies investigating antihistaminic activity and receptor interactions.

Its development has contributed significantly to advancements in allergy treatment modalities, providing effective relief with a favorable safety profile.

Introduction to Bepotastine: Pharmacological Classification and Historical Development

Second-Generation Antihistamines: Evolution from Sedating to Non-Sedating Agents

The development of second-generation antihistamines addressed a fundamental limitation of first-generation compounds: their penetration of the blood-brain barrier and subsequent sedative effects and cognitive impairment. First-generation agents like diphenhydramine exhibit high affinity for central H₁ receptors due to their lipophilicity and lack of efflux mechanisms. Bepotastine emerged as part of a pharmacological class characterized by peripheral selectivity, achieved through physicochemical modifications that limit central nervous system exposure while maintaining potent peripheral H₁-receptor blockade [1] [5].

These agents demonstrate multimodal anti-allergic actions extending beyond histamine receptor antagonism. Bepotastine distinguishes itself through additional mechanisms including mast cell stabilization and suppression of eosinophil migration into inflamed tissues. Preclinical studies reveal it inhibits IL-5 production (a key eosinophil activation cytokine) and reduces leukotriene B₄ synthesis, thereby interrupting multiple pathways in the allergic cascade [5]. Comparative pharmacodynamic analyses position bepotastine favorably against contemporaries:

Table 1: Comparative Pharmacodynamics of Second-Generation Antihistamines

PropertyBepotastineFexofenadineCetirizineOlopatadine
H₁-Receptor Affinity (Ki)1.4 nM10 nM6.3 nM3.9 nM
Mast Cell StabilizationYesNoLimitedYes
Eosinophil Migration SuppressionSignificantMinimalModerateModerate
Sedation PotentialLowVery LowModerateModerate
Onset of Action30 minutes60-120 minutes60 minutes30-60 minutes

Clinical studies confirm bepotastine's non-sedating profile through objective measures. In a double-blind crossover investigation, bepotastine (20 mg/day) demonstrated significantly less subjective sedation and psychomotor impairment at 2 hours post-administration compared to equivalent doses of olopatadine, fexofenadine, and cetirizine [5]. This advantage stems from its zwitterionic properties and P-glycoprotein-mediated efflux at the blood-brain barrier, effectively restricting its distribution to peripheral tissues [1] [9].

Bepotastine’s Discovery: Zwitterionic Properties and Structural Innovation

Bepotastine besilate (chemically designated as (+)-(S)-4-[[(S)-p-chloro-α-2-pyridylbenzyl]oxy]-1-piperidine butyric acid monobenzenesulfonate) emerged from systematic optimization of piperidine-based antihistamines. Its molecular structure (C₂₁H₂₅ClN₂O₃·C₆H₆O₃S; molecular weight 547.06 Da) incorporates three critical domains: a chlorophenyl-pyridyl moiety for H₁-receptor binding, a piperidine spacer, and a butyric acid chain conferring zwitterionic behavior [4] [8] [10].

The zwitterionic character (simultaneous positive and negative charges at physiological pH) underlies its therapeutic advantages. This property significantly reduces passive diffusion across lipid membranes, including the blood-brain barrier, while maintaining aqueous solubility sufficient for ophthalmic formulations. Structural analyses confirm the active S-isomer configuration optimizes receptor fit, with the besilate salt enhancing crystallinity and formulation stability [4] [6] [8]. Key structural innovations include:

  • Pyridyl-Benzyloxy Linkage: Creates optimal spatial orientation for high-affinity H₁-receptor interaction, with the chlorophenyl group enhancing binding persistence
  • Piperidine Nitrogen: Facilitates protonation at physiological pH, contributing to the molecule's positive charge
  • Butyric Acid Tail: Ionizes to a carboxylate anion, establishing zwitterionic properties and limiting CNS penetration
  • Stereospecific Configuration: The (S)-enantiomer demonstrates 50-fold greater H₁ affinity than the (R)-form, justifying enantiopure synthesis [9]

Table 2: Molecular Properties of Bepotastine Besilate

PropertyValueSignificance
Empirical FormulaC₂₇H₃₁ClN₂O₆SDefines elemental composition
Molecular Weight547.06 DaImpacts formulation and dosing
Stereochemistry(S)-configuration at chiral centerCritical for H₁ receptor affinity
Partition Coefficient (log P)0.55 (predicted)Indicates balanced hydrophilicity/lipophilicity
pKaAcidic: ~4.1; Basic: ~9.39Confirms zwitterionic behavior at pH 7.4
Aqueous Solubility>50 mg/mLEnables concentrated ophthalmic solutions

The synthesis pathway developed by Ube Industries involves asymmetric synthesis of the chiral benzhydryl alcohol intermediate, followed by ether formation with 4-piperidinol and subsequent quaternization with ethyl 4-bromobutyrate. Final hydrolysis and besilate salt formation yield the drug substance with >99.9% enantiomeric excess [2] [8]. This process ensures the precise stereochemistry required for optimal receptor interaction.

Regulatory Milestones: Approval Pathways in Japan and Global Markets

Bepotastine's regulatory journey exemplifies strategic global development, beginning with Japanese approvals and expanding through international partnerships. The compound was discovered by Ube Industries in Japan and subsequently co-developed with Tanabe Seiyaku (now Mitsubishi Tanabe Pharma), receiving its first approval in Japan in July 2000 for allergic rhinitis, followed by an January 2002 approval for urticaria and pruritus under the brand name Talion® [1] [7] [9].

The ophthalmic formulation followed a distinct global pathway. In 2001, Tanabe granted Senju Pharmaceutical exclusive worldwide rights (excluding certain Asian countries) for ophthalmic development. Senju subsequently sublicensed U.S. rights to ISTA Pharmaceuticals, which achieved FDA approval for Bepreve® (bepotastine besilate ophthalmic solution 1.5%) on September 8, 2009, indicated for ocular itching associated with allergic conjunctivitis [1] [4]. This approval was based on pivotal Phase III trials demonstrating significant reduction in ocular itch within 15 minutes of administration, with effects persisting for at least 8 hours [1].

Critical regulatory and commercial developments include:

  • 2006: Introduction of an orally disintegrating tablet formulation in Japan for improved pediatric and geriatric administration
  • 2010: Licensing agreements with Dong-A Pharmaceutical (Korea) and Mitsubishi Tanabe Pharma for expanded ophthalmic indications
  • 2012: Acquisition of ISTA Pharmaceuticals by Bausch + Lomb for $500 million, transferring U.S. commercial rights
  • 2017: CDSCO approval in India for 10mg tablets for allergic rhinitis (March 27, 2017) [2] [7]

Table 3: Global Regulatory Milestones for Bepotastine Formulations

YearRegionFormulationIndicationBrand Name(s)
2000JapanOral Tablet (10mg)Allergic RhinitisTalion®
2002JapanOral Tablet (10mg)Urticaria/PruritusTalion®
2006JapanOrally Disintegrating TabletAllergic RhinitisTalion® OD
2009USAOphthalmic Solution (1.5%)Allergic ConjunctivitisBepreve®
2017IndiaOral Tablet (10mg)Allergic RhinitisGeneric

The intellectual property landscape has been vigorously defended, with Bausch + Lomb initiating patent infringement litigation against generic manufacturers in 2014 to protect market exclusivity for the ophthalmic solution. The compound patent (US4929618) covering the base molecule expired in 2009, but formulation patents and the besilate salt patent (US20100168433) extended protection [1] [2]. Post-approval, bepotastine formulations have demonstrated significant commercial impact, driving ISTA Pharmaceuticals' 2011 net revenue to $160.3 million, largely attributable to Bepreve® sales growth [1].

Global expansion continues with recent approvals in emerging markets and ongoing clinical evaluation for additional indications, including pediatric allergic conditions and atopic dermatitis, underscoring its established efficacy and favorable therapeutic profile [3] [9].

Properties

CAS Number

125602-71-3

Product Name

Bepotastine

IUPAC Name

4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m1/s1

InChI Key

YWGDOWXRIALTES-OAQYLSRUSA-N

SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O

Solubility

5.03e-02 g/L

Synonyms

(S)-4-(4-((4-chlorophenyl)(2-pyridil)methoxy)piperidino)butylic acid monobenzenesulfonate; bepotastine; betotastine; betotastine besilate; TAU 284; TAU-284; TAU284; Talion; Bepreve

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O

Isomeric SMILES

C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.